Boc-Lys(Fmoc)-OH

Catalog No.
S682756
CAS No.
84624-27-1
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Lys(Fmoc)-OH

CAS Number

84624-27-1

Product Name

Boc-Lys(Fmoc)-OH

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1

InChI Key

JYEVQYFWINBXJU-QFIPXVFZSA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Synonyms

Boc-Lys(Fmoc)-OH;84624-27-1;N-Boc-N'-Fmoc-L-Lysine;ST51012428;N-Boc-N-Fmoc-L-Lysine;Nalpha-Boc-Nepsilon-Fmoc-L-lysine;N-epsilon-FMOC-alpha-t-BOC-L-LYSINE;PubChem14939;15435_ALDRICH;SCHEMBL999302;N|A-Boc-N|A-Fmoc-L-lysine;15435_FLUKA;CTK8C6853;JYEVQYFWINBXJU-QFIPXVFZSA-N;MolPort-003-926-792;N-a-Boc-N-Epsilon-Fmoc-L-lysine;ZINC5460008;CB-349;AKOS015922788;RTR-026160;N(alpha)-boc-N(epsilon)-fmoc-L-lysine;AJ-54145;AK-50166;K511;KB-59036

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Building Block for Peptide Synthesis:

Boc-Lys(Fmoc)-OH, also known as N-alpha-(tert-butyloxycarbonyl)-L-lysine-(9-fluorenylmethoxycarbonyl)-OH, is a key building block employed in the solid-phase peptide synthesis (SPPS) technique [, ]. SPPS is a widely used method for the chemical synthesis of peptides, which are chains of amino acids.

Structure and Function:

Boc-Lys(Fmoc)-OH possesses two protecting groups:

  • tert-butyloxycarbonyl (Boc): This group protects the alpha-amino group (N-terminus) of the lysine residue during peptide chain elongation [].
  • 9-fluorenylmethoxycarbonyl (Fmoc): This group protects the side chain of the lysine residue (epsilon-amino group) during peptide chain elongation [].

The selective removal (deprotection) of these groups allows for the controlled formation of peptide bonds between Boc-Lys(Fmoc)-OH and other amino acid building blocks, ultimately leading to the desired peptide sequence.

Deprotection Strategy:

The Boc group in Boc-Lys(Fmoc)-OH is typically removed using a mild acidic solution, while the Fmoc group can be selectively cleaved using piperidine, a basic solution []. This orthogonal deprotection strategy enables the stepwise assembly of peptides with precise control over the order of amino acid incorporation.

Applications:

Boc-Lys(Fmoc)-OH finds applications in various scientific research fields, including:

  • Drug discovery: The synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides, for potential therapeutic applications [].
  • Protein engineering: The creation of modified peptides with specific properties for functional studies and potential therapeutic development [].
  • Bioconjugation: The attachment of bioactive molecules to peptides for targeted drug delivery or imaging purposes [].

Boc-Lys(Fmoc)-OH, also known as N-ε-tert-butyloxycarbonyl-L-lysine(fluorenylmethoxycarbonyl)-OH, is a synthetic building block used in peptide synthesis []. It originates from the field of organic chemistry and plays a crucial role in the development of new drugs, enzymes, and other functional molecules in scientific research [].


Molecular Structure Analysis

The molecule consists of three key functional groups attached to a central lysine (Lys) amino acid backbone (Figure 1):

  • N-terminal Boc (tert-butyloxycarbonyl) protecting group: This bulky group protects the amine (NH2) functionality of the lysine side chain, preventing unwanted reactions during peptide synthesis [].
  • Lysine core: The core structure provides the amine group for peptide bond formation and a side chain with another amine group (ε-amino group).
  • C-terminal Fmoc (fluorenylmethoxycarbonyl) protecting group: This group safeguards the carboxylic acid (COOH) group at the C-terminus of the molecule, allowing controlled chain elongation during peptide synthesis. The Fmoc group can be selectively removed using mild basic conditions (piperidine in DMF) for further peptide chain assembly [].

Figure 1

Molecular structure of Boc-Lys(Fmoc)-OH


Chemical Reactions Analysis

Synthesis

Deprotection

A crucial reaction in peptide synthesis is the removal of the Fmoc group to allow coupling with another amino acid building block. This is achieved by treatment with a mild base like piperidine in DMF, which selectively cleaves the Fmoc group, revealing the free carboxylic acid ready for peptide bond formation [].

Peptide bond formation

The deprotected Boc-Lys(Fmoc)-OH can react with another amino acid building block with a free amine group, forming a peptide bond. This process is repeated iteratively to create peptides of desired sequence [].

Decomposition

Under harsh acidic or basic conditions, Boc-Lys(Fmoc)-OH can undergo hydrolysis, breaking down into its constituent parts (L-lysine, Boc anhydride, and Fmoc alcohol).

Physical and Chemical Properties

  • Appearance: White to off-white powder [].
  • Molecular formula: C26H32N2O6 [].
  • Molecular weight: 468.54 g/mol [].
  • Melting point: Not readily available, but likely decomposes before melting due to its complex structure.
  • Boiling point: Not applicable, decomposes upon heating.
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []. Insoluble in water.
  • Stability: Stable under dry conditions at room temperature. However, it can slowly decompose in the presence of moisture or light [].

Boc-Lys(Fmoc)-OH itself does not have a specific mechanism of action. It functions as a protected amino acid building block specifically designed for solid-phase peptide synthesis (SPPS) []. During SPPS, the Boc group ensures the ε-amino group of lysine remains unreactive while the Fmoc group safeguards the C-terminus. The sequential deprotection and coupling reactions with other amino acid building blocks ultimately lead to the formation of the desired peptide sequence.

Boc-Lys(Fmoc)-OH may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is recommended to handle the compound with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Additional Points

  • The purity of commercially available Boc-Lys(Fmoc)-OH is typically high (≥98%) to ensure efficient peptide synthesis.
  • The presence of the Boc and Fmoc groups allows for orthogonal protection, enabling selective manipulation of the desired functional group during peptide chain assembly.

XLogP3

4.5

Dates

Modify: 2023-08-15

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